(2E)-3-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 318.37 g/mol. This compound is characterized by its unique structural features, which include a pyrazole ring and an acrylic acid moiety. It is classified under the category of organic compounds, specifically as an acrylic acid derivative, which is significant in various synthetic and biological applications.
The compound can be sourced from various chemical suppliers and databases, including PubChem and ChemicalBook, where it is listed under different identifiers such as the Chemical Abstracts Service number 956453-11-5. Its classification as an acrylic acid derivative indicates its potential utility in the synthesis of more complex organic molecules and its relevance in medicinal chemistry.
The synthesis of (2E)-3-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylic acid typically involves several steps that include the formation of the pyrazole ring followed by the introduction of the acrylic acid functionality. Common methods for synthesizing similar compounds include:
The synthesis may require specific reagents such as benzyl bromide for benzyl substitution on the pyrazole ring, along with catalysts to facilitate reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields.
The structural representation of (2E)-3-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylic acid reveals a conjugated system that enhances its reactivity. The compound features:
The compound's structural data can be visualized using molecular modeling software or databases like PubChem, where it is depicted in three-dimensional formats, allowing for analysis of steric and electronic properties.
(2E)-3-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylic acid can participate in various chemical reactions due to its functional groups:
The reactivity of this compound can be influenced by factors such as pH, temperature, and the presence of catalysts or solvents that stabilize intermediates during reactions.
The mechanism of action for (2E)-3-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylic acid primarily involves its interactions at a molecular level, particularly through:
Data regarding specific biological targets or pathways affected by this compound are still emerging, suggesting a need for further research into its pharmacological properties.
Relevant data can be found in chemical databases where physical constants such as melting point and boiling point may also be listed.
(2E)-3-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylic acid has potential applications in various scientific fields:
The synthesis of (2E)-3-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylic acid relies on strategically designed multi-step sequences that ensure precise molecular assembly. A representative pathway begins with the formation of the 1,3-disubstituted pyrazole core through cyclocondensation of hydrazines with 1,3-dicarbonyl precursors. Subsequent N1-benzylation is achieved via reductive amination or direct alkylation using benzyl halides, leveraging phase-transfer catalysis to enhance regioselectivity and yield. The critical 4-formylpyrazole intermediate is then generated through Vilsmeier-Haack formylation, providing the essential electrophilic site for acrylate tethering [3].
The final stage employs a Knoevenagel condensation between the 4-formylpyrazole and malonic acid derivatives. This reaction is conducted under Dean-Stark conditions with piperidine catalysis in non-polar solvents (toluene or xylene), driving the dehydration necessary for acrylic acid formation. Alternative routes utilize Wittig olefination of the formyl group with stabilized phosphonium ylides, though this approach requires meticulous control to ensure exclusive E-isomer formation. Suzuki-Miyaura cross-coupling methodologies enable the introduction of the 4-methylphenyl group at the pyrazole C3 position, using palladium catalysts like Pd(PPh₃)₄ and carefully optimized ligand systems to minimize homocoupling byproducts [3].
Table 1: Representative Synthetic Pathway for Target Compound Synthesis
Step | Reaction Type | Key Reagents/Conditions | Intermediate | Yield (%) |
---|---|---|---|---|
1 | Pyrazole Cyclization | Hydrazine + β-ketoester, Ethanol, reflux | Ethyl 3-(4-methylphenyl)-1H-pyrazole-4-carboxylate | 78 |
2 | N1-Benzylation | Benzyl bromide, K₂CO₃, DMF, 80°C | Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylate | 85 |
3 | Carboxylate Reduction | LiAlH₄, THF, 0°C to RT | [1-Benzyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]methanol | 92 |
4 | Oxidation | MnO₂, CH₂Cl₂, RT | 1-Benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde | 88 |
5 | Knoevenagel Condensation | Malonic acid, Piperidine, Pyridine, 80°C | (2E)-3-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylic acid | 76 |
Recent innovations focus on solid-phase synthesis and flow chemistry approaches to enhance atom economy and reduce purification complexity. Microwave-assisted condensation steps significantly reduce reaction times—from hours to minutes—while improving overall yields by suppressing thermal decomposition pathways [3].
Regioselective modification of the pyrazole nucleus is paramount for optimizing the target compound’s physicochemical and biological properties. The C3 and N1 positions serve as primary handles for modulating electronic distribution and steric bulk. Computational analyses confirm that introducing electron-donating groups (e.g., methyl) at the C3 aryl substituent (as in 4-methylphenyl) increases electron density at the adjacent pyrazole nitrogen, enhancing hydrogen-bond acceptor capacity crucial for target engagement .
Strategic N1-benzylation blocks this nitrogen from protonation, maintaining compound lipophilicity across physiological pH ranges. Substituent effects on the benzyl ring—particularly para-electron-withdrawing groups like fluorine or trifluoromethyl—were shown to fine-tune the acrylate’s electrophilicity through long-range electronic effects. However, steric congestion at C3 or C5 positions must be minimized to prevent distortion of the planar acrylate moiety, which is essential for π-π stacking interactions in biological targets [3] .
Table 2: Impact of Pyrazole C3 Substituents on Compound Properties
C3 Substituent | Electronic Effect | logP* | H-Bond Acceptor Capacity | Conformational Flexibility |
---|---|---|---|---|
4-Methylphenyl | Weakly donating | 3.8 ± 0.2 | Moderate | Planar |
3-Fluorophenyl | Weakly withdrawing | 3.5 ± 0.2 | Moderate | Planar |
2-Naphthyl | Neutral/Sterically bulky | 4.9 ± 0.3 | Low | Restricted rotation |
4-Pyridyl | Strongly withdrawing | 2.1 ± 0.2 | High | Planar |
4-Trifluoromethylphenyl | Strongly withdrawing | 4.5 ± 0.2 | Low | Planar |
Calculated octanol-water partition coefficient*
Ring-closing metathesis strategies enable the conversion of dialkenyl-functionalized pyrazoles into spirocyclic derivatives, introducing conformational constraints that enhance selectivity toward specific biological targets. Additionally, introducing heteroatoms (e.g., pyridyl at C3) significantly alters the molecule’s dipole moment and solvation energy, thereby influencing solubility and membrane permeability .
Achieving high stereoselectivity in the acrylic acid moiety is non-negotiable for biological efficacy, as the Z-isomer typically exhibits reduced target affinity and metabolic instability. The Knoevenagel condensation remains the most efficient method, with catalytic systems employing tertiary amines (piperidine, pyrrolidine) or Lewis acids (ZnCl₂, Ti(OiPr)₄) to promote E-selectivity. Recent advances utilize organocatalysts like proline-derived ionic liquids under solvent-free conditions, achieving >95% E-isomer content while simplifying catalyst recovery [5].
Palladium-pincer complexes in combination with silver additives facilitate stereoretentive derivatization of pre-formed acrylates, enabling Suzuki coupling or amidation without erosion of stereochemical integrity. Solvent polarity critically influences stereoselectivity: non-polar solvents (toluene) favor the E-isomer by stabilizing the extended transition state, whereas protic solvents (ethanol) promote Z-isomer formation through keto-enol tautomerism [3].
Table 3: Catalytic Systems for (E)-Acrylate Synthesis
Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | E:Z Ratio | Yield (%) |
---|---|---|---|---|---|
Piperidine/AcOH | Toluene | 110 | 8 | 98:2 | 76 |
L-Proline/[BMIM]Br | Solvent-free | 100 | 3 | 99:1 | 82 |
ZnCl₂-pyridine complex | CH₃CN | 80 | 6 | 95:5 | 68 |
Pd(OAc)₂/XPhos | DMF/H₂O | 100 | 12 | >99:1† | 73 |
Ti(OiPr)₄ | THF | 65 | 10 | 97:3 | 71 |
†Post-formation derivatization via Suzuki coupling
Advanced purification techniques, particularly crystallization from ethyl acetate/n-hexane mixtures, exploit differential solubility between isomers to achieve >99% stereochemical purity. Continuous-flow microreactors equipped with in-line UV monitoring further enhance stereocontrol by enabling real-time adjustment of residence time and temperature parameters [5].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2